molecular formula C13H17NO2S B6751136 1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone

1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone

Cat. No.: B6751136
M. Wt: 251.35 g/mol
InChI Key: GAFXNTBLLKELKH-UHFFFAOYSA-N
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Description

1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone is a compound that features a piperidine ring, a hydroxyphenyl group, and a sulfanyl group The piperidine ring is a six-membered ring containing one nitrogen atom, which is a common structure in many pharmacologically active compounds

Preparation Methods

The synthesis of 1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxythiophenol with 1-(2-chloroethyl)piperidine under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyphenyl group would yield a quinone derivative, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies to understand the interaction of piperidine derivatives with biological targets. It may also serve as a probe to investigate cellular processes.

    Medicine: Due to its piperidine moiety, this compound has potential applications in drug discovery. Piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The hydroxyphenyl group may participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. Overall, the compound’s effects are mediated through its interactions with multiple molecular pathways.

Comparison with Similar Compounds

1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone can be compared with other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.

    Matrine: Exhibits antiproliferative effects on cancer cells.

    Berberine: Known for its antimicrobial and anticancer properties.

    Tetrandine: Has antiproliferative and antimetastatic effects.

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(3-hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-10(15)14-7-5-12(6-8-14)17-13-4-2-3-11(16)9-13/h2-4,9,12,16H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFXNTBLLKELKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)SC2=CC=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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